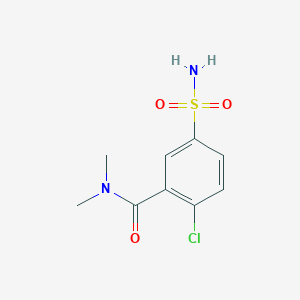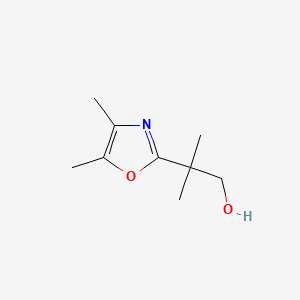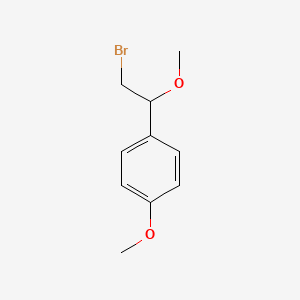
1-(2-Bromo-1-methoxyethyl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-methoxyethyl)-4-methoxybenzene is an organic compound with the molecular formula C10H13BrO2. It is a brominated aromatic compound, which means it contains a benzene ring substituted with bromine and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-methoxyethyl)-4-methoxybenzene typically involves the bromination of 1-(1-methoxyethyl)-4-methoxybenzene. This can be achieved through the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-1-methoxyethyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 1-(1-methoxyethyl)-4-methoxybenzene.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-methoxyethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-methoxyethyl)-4-methoxybenzene involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new compounds with different biological or chemical properties .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-1-methoxyethyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methoxy group.
1-Bromo-2-(methoxymethyl)benzene: Similar structure but with a methoxymethyl group instead of a methoxyethyl group.
2-Bromoanisole: Contains a bromine atom and a methoxy group on the benzene ring but lacks the ethyl group.
Uniqueness: 1-(2-Bromo-1-methoxyethyl)-4-methoxybenzene is unique due to the presence of both bromine and methoxyethyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H13BrO2 |
|---|---|
Molekulargewicht |
245.11 g/mol |
IUPAC-Name |
1-(2-bromo-1-methoxyethyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H13BrO2/c1-12-9-5-3-8(4-6-9)10(7-11)13-2/h3-6,10H,7H2,1-2H3 |
InChI-Schlüssel |
OIYLVNVOYZBMCG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


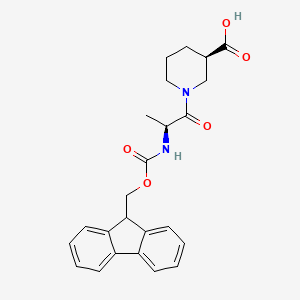
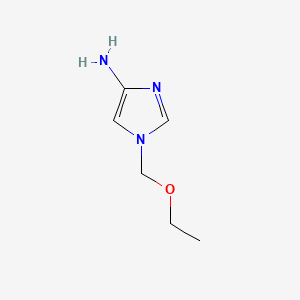
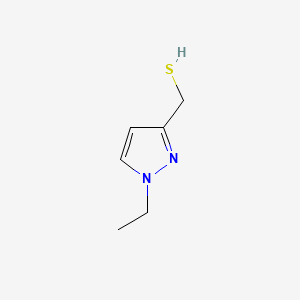
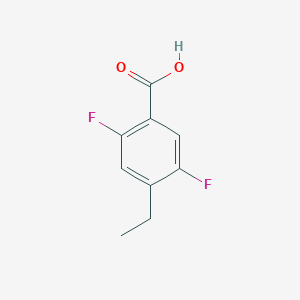

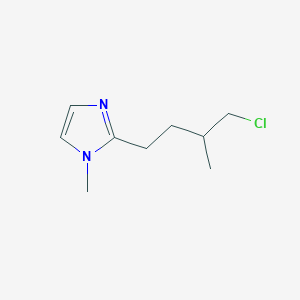
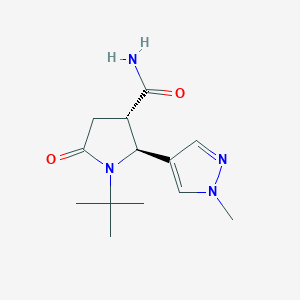
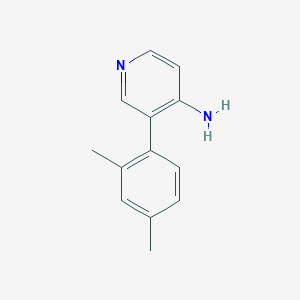
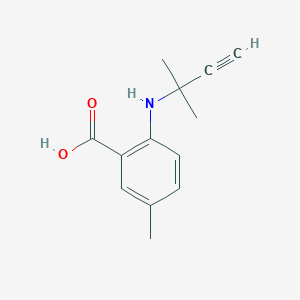
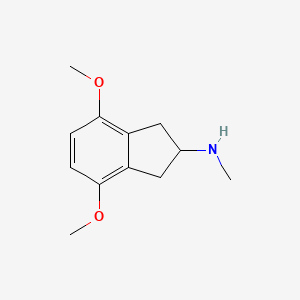
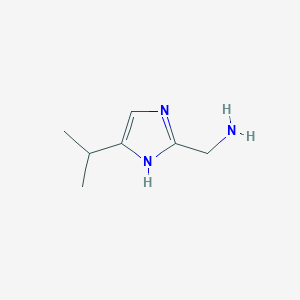
![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13626989.png)
